molecular formula C4H9ClN2O2 B1408562 (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride CAS No. 1788036-27-0

(R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride

Cat. No. B1408562
CAS RN: 1788036-27-0
M. Wt: 152.58 g/mol
InChI Key: TWOFNQCERHOFJY-AENDTGMFSA-N
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Description

“®-5-(Aminomethyl)oxazolidin-2-one hydrochloride” is a chemical compound with the molecular formula C4H9ClN2O2 and a molecular weight of 152.58 . It is also known by other names such as “(5R)-5-(AMINOMETHYL)-1,3-OXAZOLIDIN-2-ONE HCL” and "2-Oxazolidinone, 5-(aminomethyl)-, hydrochloride (1:1), (5R)-" .


Synthesis Analysis

The synthesis of oxazolidin-2-ones, including “®-5-(Aminomethyl)oxazolidin-2-one hydrochloride”, has been a topic of interest in the scientific community . Oxazolidin-2-ones are prepared by chemical synthesis via diverse synthetic routes that have been extensively studied in academic and industrial labs .


Molecular Structure Analysis

The molecular structure of “®-5-(Aminomethyl)oxazolidin-2-one hydrochloride” is based on a five-member heterocyclic ring, which is a popular framework in synthetic organic chemistry . This structure includes one nitrogen and one oxygen atom .


Chemical Reactions Analysis

The reaction mechanism for oxazoline synthesis from ketones involves a nucleophilic addition at the electrophilic center of the ketones followed by intramolecular cyclization .


Physical And Chemical Properties Analysis

“®-5-(Aminomethyl)oxazolidin-2-one hydrochloride” is a white to yellow solid . It has a molecular weight of 152.58 g/mol.

Scientific Research Applications

Stereodivergent Synthesis

  • The base-catalyzed epimerization of oxazolidin-2-ones demonstrates high diastereoselectivity, dependent on the nature of the N-substituent. This provides a stereodivergent route to enantiopure alpha-hydroxy-beta-amino isopentanoic acids (Seo et al., 2006).

Asymmetric Hydrolysis

  • Enzymes and microorganisms like Pseudomonas aeruginosa and Alcaligenes species can hydrolyze oxazolidin-2-ones enantioselectively, leading to potential applications in the synthesis of beta-blocking agents (Hamaguchi et al., 1984).

Antibacterial Activity

  • Oxazolidin-2-ones like U-100592 and U-100766 demonstrate potent antibacterial activity against multidrug-resistant Gram-positive bacteria, offering a new class of synthetic antibacterial agents (Brickner et al., 1996).

Weak Hydrogen Bonds and π-π Stacking Interactions

  • Oxazolidin-2-ones exhibit weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions, contributing to their utility as protective groups and chiral auxiliaries (Nogueira et al., 2015).

Synthesis Applications

  • Oxazolidin-2-ones can be synthesized using carbonate ion on a polymeric support, opening avenues for their use in various organic syntheses (Cardillo et al., 1985).

Anticancer Activity

  • Some oxazolidin-2-ones exhibit antiproliferative activity against cancer cell lines, making them promising candidates for cancer therapy (Armentano et al., 2020).

Chiral Auxiliary Applications

  • Oxazolidin-2-ones are effective as chiral auxiliaries in stereoselective conjugate additions, useful in the synthesis of complex molecules like antifungal and antibacterial agents (Davies et al., 1999).

Safety and Hazards

The safety and hazards of “®-5-(Aminomethyl)oxazolidin-2-one hydrochloride” are not specified in the retrieved documents. It is recommended to refer to the Safety Data Sheet (SDS) for detailed information .

properties

IUPAC Name

(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2.ClH/c5-1-3-2-6-4(7)8-3;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOFNQCERHOFJY-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC(=O)N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride

CAS RN

1788036-27-0
Record name 2-Oxazolidinone, 5-(aminomethyl)-, hydrochloride (1:1), (5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788036-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5R)-5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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